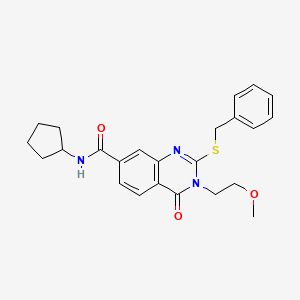
2-(benzylthio)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Study
A study by Patel and Patel (2010) on the synthesis of fluoroquinolone-based 4-thiazolidinones, although not directly mentioning the specific compound, provides insights into the synthesis methods that could be applicable to similar quinazoline derivatives. Their research into antimicrobial activities suggests a potential application area for related compounds in combating bacterial and fungal infections Patel and Patel, 2010.
Heterocyclic Carboxamides as Antipsychotic Agents
Research on heterocyclic carboxamides for their potential as antipsychotic agents was conducted by Norman et al. (1996). This study underscores the importance of quinazoline derivatives in developing new treatments for psychiatric disorders, suggesting that modifications to the quinazoline core can lead to compounds with significant therapeutic value Norman et al., 1996.
Quinazoline Antifolate Thymidylate Synthase Inhibitors
Marsham et al. (1989) explored quinazoline antifolate compounds as thymidylate synthase inhibitors, indicating their potential use in cancer chemotherapy. This research highlights the critical role of quinazoline derivatives in inhibiting enzymes involved in DNA synthesis, pointing to their utility in developing anticancer therapies Marsham et al., 1989.
Synthesis and Analgesic Activity of Pyrazoles and Triazoles
A study by Saad et al. (2011) on the synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety showcases the potential of such compounds in pain management. This work suggests that quinazoline derivatives, through structural modification, can be developed into effective analgesic agents Saad et al., 2011.
Mecanismo De Acción
Target of Action
It is known that similar compounds with 2’-o-methoxyethyl (2’-o-moe) modifications are often used in the development of nucleic-acid-based drugs . These compounds typically target specific RNA sequences, leading to changes in gene expression .
Mode of Action
The mode of action of this compound is likely related to its interaction with its RNA targets. The 2’-O-MOE modification increases the stability of the compound towards digestion by nucleases, blocking the nucleophilic 2’ hydroxyl moiety . This modification also increases the thermal stability of complementary hybridization, encouraging tighter binding and allowing the use of shorter oligonucleotides .
Biochemical Pathways
It is known that 2’-o-moe modified compounds can be used to synthesize rna endonuclease catalysts for the allele-specific cleavage of oncogenic mrnas . This suggests that the compound may affect pathways related to gene expression and mRNA processing.
Pharmacokinetics
These compounds exhibit a rapid distribution phase with a half-life of several hours and a prolonged elimination phase with a half-life of days . The 2’-O-MOE modification combined with a phosphodiester backbone exhibits a more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For 2’-O-MOE modified compounds used in gene therapy, the result of action is typically a change in gene expression. This can lead to various molecular and cellular effects, depending on the specific genes targeted .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of nucleases can affect the stability of the compound, although the 2’-O-MOE modification increases resistance to nuclease digestion . Additionally, factors such as pH and temperature can influence the compound’s interaction with its targets and its overall efficacy .
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-cyclopentyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-30-14-13-27-23(29)20-12-11-18(22(28)25-19-9-5-6-10-19)15-21(20)26-24(27)31-16-17-7-3-2-4-8-17/h2-4,7-8,11-12,15,19H,5-6,9-10,13-14,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQQGZCFDCPLOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N=C1SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

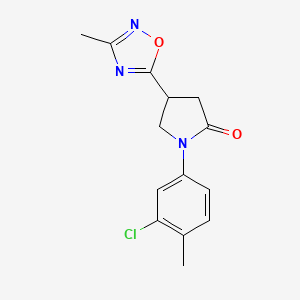
![(4R,5S)-4-(Aminomethyl)-5-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B2959906.png)
![(S)-4-methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)pentanoic acid](/img/structure/B2959911.png)
![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2959912.png)
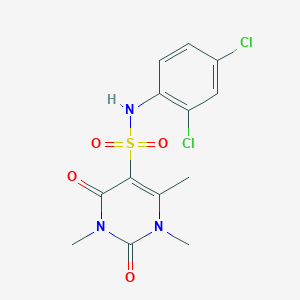
![4-(2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2959916.png)
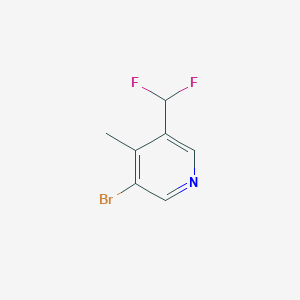
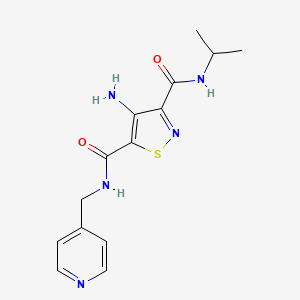
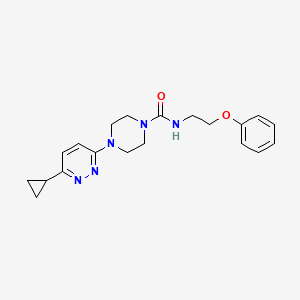
![4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2959922.png)
![4-Chloro-5-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1,2-thiazol-3-one](/img/structure/B2959923.png)
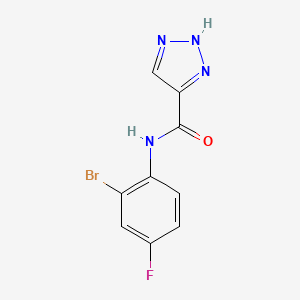
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2959926.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2959927.png)